5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
Properties
IUPAC Name |
5-(3-aminopropanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c11-3-1-8(14)13-4-2-6-7(5-13)10(16)12-9(6)15/h6-7H,1-5,11H2,(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDWIQXEESYRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound belonging to the pyrrolo[3,4-c]pyridine family, which has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its analgesic and sedative properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring fused with a pyridine moiety, contributing to its unique pharmacological profile. The presence of an amino acid-like side chain (3-aminopropanoyl) suggests potential interactions with biological targets.
Analgesic Activity
Recent studies have demonstrated that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic properties. In a study utilizing the "hot plate" and "writhing" tests, several derivatives showed greater analgesic effects compared to aspirin and comparable effects to morphine. Notably:
- Compound 9 and Compound 11 exhibited analgesic activities similar to morphine.
- All tested imides significantly inhibited locomotor activity in mice and prolonged the duration of thiopental-induced sleep .
The structure-activity relationship analysis indicated that modifications in the alkyl linker length between the arylamine and cyclic imide moiety influenced analgesic potency. Shorter linkers generally enhanced activity .
Sedative Properties
In addition to analgesia, these compounds have demonstrated sedative effects. The sedative activity was assessed through locomotor activity tests in mice, where significant inhibition was observed. The extension of thiopental sleep duration further corroborated the sedative effects of these compounds .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest involvement in central nervous system pathways that modulate pain perception and sedation.
Case Studies
Several case studies have highlighted the efficacy of pyrrolo[3,4-c]pyridine derivatives:
- Study on Pain Models : In a controlled study involving various pain models (e.g., formalin test), derivatives were shown to reduce pain scores significantly compared to control groups .
- Sedation Trials : Another trial focused on the sedative properties observed improvements in sleep quality metrics when subjects were administered specific derivatives prior to sleep assessments .
Data Summary
The following table summarizes key findings related to the biological activity of this compound derivatives:
| Compound | Analgesic Activity (Writhing Test) | Sedative Effect (Thiopental Sleep) | Comparison to Morphine |
|---|---|---|---|
| Compound 9 | Similar to Morphine | Significant Extension | Yes |
| Compound 11 | Similar to Morphine | Significant Extension | Yes |
| Aspirin | Less Active | No Significant Effect | No |
Comparison with Similar Compounds
Analgesic Activity
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibit potent analgesic properties, often surpassing aspirin and matching morphine in efficacy (Table 1). Structural variations in the amine or alkyl linker significantly alter potency:
Key findings :
Antitubercular Activity
Optimized derivatives targeting Mycobacterium tuberculosis (Mtb) show low MIC values (Table 2):
Mechanistic insights :
Antiviral Activity (HIV-1 Integrase Inhibition)
Tricyclic derivatives demonstrate inhibitory potency against HIV-1 integrase (IN), though less potent than raltegravir:
| Compound | IC50 (ST Reaction, µM) | Resistance Profile vs. Mutants | |
|---|---|---|---|
| Methyl 3-(2-(3-chloro-4-fluorobenzyl)... | 6–22 | 200× less affected by G140S/Q148H |
Structural advantage : The 3-chloro-4-fluorobenzyl group improves binding to mutant IN enzymes .
Antidiabetic Activity
4-Substituted derivatives stimulate glucose uptake in muscle and fat cells:
| Compound | Glucose Uptake Stimulation (µM) | Insulin Sensitivity (%) | |
|---|---|---|---|
| 4-Phenoxy derivative | 0.3–100 | 100% (normalized) |
Key modification: Phenoxy substituents at position 4 maximize insulin-independent glucose uptake .
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a two-stage process:
Stage 1: Preparation of the Pyrrolo[3,4-c]pyridine Core
Starting materials such as 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones are prepared or procured. These serve as the core heterocyclic framework.Stage 2: Introduction of the 3-Aminopropanoyl Side Chain
The side chain is introduced via acylation or amidation reactions, often involving halogenated alkyl reagents or activated carboxylic acid derivatives. For example, reaction with 1,2-dibromoethane or related haloalkanes can be employed to introduce alkyl linkers, which are subsequently converted to the aminopropanoyl group.
This approach is supported by the synthesis of related N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, where intermediates such as 1,2-dibromoethane and 1-bromo-2-chloroethane are used as alkylating agents in the first stage, followed by further functionalization to yield the final compounds.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1 | 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione + 1,2-dibromoethane (or analogues) | Alkylation to introduce linker | Not specified, generally high |
| 2 | Amidation or acylation with aminopropanoyl derivatives | Formation of 5-(3-aminopropanoyl) side chain | Moderate to high yields |
The exact yields depend on the specific reagents and conditions used but are generally optimized by controlling temperature, solvent, and reaction time.
Specific Experimental Procedure Example
An example from literature for a related compound involves the following:
Refluxing ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid in acetone for 15 hours to yield the dihydrochloride salt of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. This intermediate can be further functionalized to introduce the aminopropanoyl group via amidation reactions using activated esters or chloroformates under mild conditions.
Amidation reactions often employ reagents such as 4-nitrophenyl chloroformate and amines in solvents like tetrahydrofuran (THF) with bases such as N,N-diisopropylethylamine to facilitate coupling, followed by purification via column chromatography.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Core heterocycle | 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione |
| Alkylation agents | 1,2-dibromoethane, 1-bromo-2-chloroethane, 1,2-dibromobutane |
| Amidation reagents | Aminopropanoyl derivatives, activated esters (e.g., 4-nitrophenyl chloroformate) |
| Solvents | Toluene, chloroform, diethyl ether, THF, acetone |
| Reaction conditions | Reflux (varies 5-15 hours), room temperature stirring overnight |
| Purification | Filtration, crystallization, silica gel chromatography |
| Typical yields | Moderate to high (up to 95% in related systems) |
Research Findings on Preparation
- The two-stage synthesis approach is effective for obtaining derivatives with high purity and good yields.
- Reaction solvents and temperatures critically influence the yield and purity, with reflux in toluene or chloroform providing optimal results in related pyrrole-dione systems.
- The presence of substituents on the pyrrolo[3,4-c]pyridine core affects reactivity and the success of alkylation/amidation steps.
- Amidation using activated esters under mild conditions is a preferred method for introducing the aminopropanoyl group, offering good control over reaction specificity.
This detailed overview synthesizes the preparation methods of 5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione based on diverse authoritative sources, highlighting the key synthetic strategies, reaction conditions, and yields relevant to this compound class. Further optimization may be tailored depending on the specific substitution pattern and desired pharmacological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis can be approached via multi-step heterocyclic condensation. For example, a Suzuki-Miyaura coupling (using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C) may introduce aryl groups to the pyrrolopyridine core, as demonstrated in analogous systems . Optimization should focus on catalyst loading, solvent polarity, and temperature gradients to enhance yield. Post-synthetic modifications (e.g., acylation or amidation) require inert atmospheres and anhydrous conditions to prevent side reactions.
Q. How can spectroscopic techniques (NMR, HRMS) be used to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., pyridopyrrolidine derivatives). For example, protons on the hexahydro-pyrrolo ring typically resonate between δ 1.5–3.0 ppm, while carbonyl groups (dione moieties) influence nearby protons .
- HRMS : Validate molecular weight with a tolerance of ±3 ppm. Use electrospray ionization (ESI) in positive mode for protonated molecular ions [M+H]⁺ .
Q. What analytical methods (HPLC, UV-Vis) are suitable for purity assessment?
- Methodology :
- HPLC : Employ a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5–95% over 20 min) for baseline separation. Monitor at 254 nm for conjugated systems .
- UV-Vis : Characterize λmax in ethanol (e.g., 270–300 nm for pyridine/pyrrolidine systems) to confirm electronic transitions .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data for this compound?
- Methodology : Adopt a split-split-plot design with temporal replication, as used in analogous pharmacological studies. For example, partition experiments into:
- Main plots : Vary dose/concentration ranges.
- Subplots : Test different biological models (e.g., cell lines vs. in vivo).
- Sub-subplots : Repeat across harvest/seasons to account for batch variability . Statistical analysis (ANOVA with Tukey’s post hoc) identifies significant outliers.
Q. What strategies are effective for studying the environmental fate and stability of this compound under abiotic conditions?
- Methodology : Follow protocols from environmental chemical studies:
- Hydrolysis : Incubate in pH-adjusted buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) in quartz vessels; quantify half-life using first-order kinetics .
- Sorption : Use batch experiments with soil/water systems to calculate partition coefficients (Kd) .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodology :
- Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 3-aminopropanoyl or pyrrolidine positions. Use parallel synthesis for rapid diversification .
- Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters .
Q. What computational methods are recommended for predicting the compound’s binding modes with biological targets?
- Methodology :
- Docking : Use AutoDock Vina with flexible ligand sampling and rigid receptor models (PDB-derived). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QM/MM : Apply hybrid quantum-mechanical/molecular-mechanical calculations to study transition states in enzyme inhibition .
Data Analysis and Validation
Q. How should researchers address low reproducibility in synthetic yields?
- Methodology :
- Process Variables : Document air/moisture sensitivity, catalyst age, and solvent purity.
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical factors (e.g., temperature, stoichiometry) .
- In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time reaction monitoring .
Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (Hill equation) using GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values .
Tables for Key Parameters
| Analytical Parameter | Recommended Conditions | Reference |
|---|---|---|
| HPLC Mobile Phase | Ammonium acetate (pH 6.5)/Acetonitrile | |
| NMR Solvent | DMSO-d₆ or CDCl₃ | |
| HRMS Ionization Mode | ESI (+) | |
| Stability Study pH Range | 4.0–9.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
